Cas no 765-78-6 (4-(hydroxymethyl)pyrrolidin-3-ol, Mixture of diastereomers)

4-(Hydroxymethyl)pyrrolidin-3-ol is a versatile pyrrolidine derivative featuring both hydroxymethyl and hydroxyl functional groups, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The mixture of diastereomers offers flexibility in stereochemical exploration, enabling diverse reactivity and selectivity in chiral synthesis. Its bifunctional structure allows for further derivatization, such as protection, oxidation, or coupling reactions, facilitating the construction of complex molecular architectures. The compound’s stability and solubility in common organic solvents enhance its utility in multistep synthetic routes. This product is particularly relevant for medicinal chemistry research, where stereochemical diversity is often critical for optimizing biological activity and pharmacokinetic properties.
4-(hydroxymethyl)pyrrolidin-3-ol, Mixture of diastereomers structure
765-78-6 structure
Product Name:4-(hydroxymethyl)pyrrolidin-3-ol, Mixture of diastereomers
CAS No:765-78-6
MF:C5H11NO2
MW:117.146341562271
MDL:MFCD19218318
CID:3300422
PubChem ID:21111709
Update Time:2025-05-21

4-(hydroxymethyl)pyrrolidin-3-ol, Mixture of diastereomers Chemical and Physical Properties

Names and Identifiers

    • 3-PYRROLIDINEMETHANOL, 4-HYDROXY-
    • 4-Hydroxymethyl-pyrrolidin-3-ol
    • 4-(hydroxymethyl)pyrrolidin-3-ol, Mixture of diastereomers
    • 4-(Hydroxymethyl)pyrrolidin-3-ol
    • 397883-77-1
    • 4-(Hydroxymethyl)-3-pyrrolidinol
    • 765-78-6
    • (3s,4s)-4-(hydroxymethyl)pyrrolidin-3-ol
    • 875-367-0
    • SB47616
    • AT38560
    • MFCD19218013
    • SCHEMBL500286
    • AKOS006358281
    • SY277519
    • EN300-248521
    • 4-hydroxy-3-Pyrrolidinemethanol
    • DB-138515
    • MFCD19218318
    • 4-hydroxymethylpyrrolidin-3-ol
    • (3R,4R)-4-HYDROXY-3-PYRROLIDINEMETHANOL
    • MDL: MFCD19218318
    • Inchi: 1S/C5H11NO2/c7-3-4-1-6-2-5(4)8/h4-8H,1-3H2
    • InChI Key: BSQXZHMREYHKOM-UHFFFAOYSA-N
    • SMILES: OC1CNCC1CO

Computed Properties

  • Exact Mass: 117.078978594g/mol
  • Monoisotopic Mass: 117.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 76.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.9
  • Topological Polar Surface Area: 52.5Ų

4-(hydroxymethyl)pyrrolidin-3-ol, Mixture of diastereomers Pricemore >>

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Additional information on 4-(hydroxymethyl)pyrrolidin-3-ol, Mixture of diastereomers

4-(hydroxymethyl)pyrrolidin-3-ol, Mixture of diastereomers (CAS No. 765-78-6): A Comprehensive Overview

The compound 4-(hydroxymethyl)pyrrolidin-3-ol, Mixture of diastereomers (CAS No. 765-78-6) is a fascinating molecule with significant implications in the field of chemical and pharmaceutical research. This mixture of diastereomers, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in drug development and biochemical studies.

Chemical Structure and Properties

The molecular structure of 4-(hydroxymethyl)pyrrolidin-3-ol consists of a pyrrolidine ring substituted with a hydroxymethyl group at the 4-position and a hydroxyl group at the 3-position. This bifunctional nature makes it a versatile intermediate in organic synthesis, particularly in the construction of more complex molecules. The mixture of diastereomers arises from the presence of stereocenters in the molecule, leading to different spatial arrangements that can influence its reactivity and biological activity.

The physicochemical properties of this compound are influenced by its stereoisomeric nature. Diastereomers often exhibit distinct solubility, melting points, and reactivity profiles, which are critical factors in both synthetic chemistry and pharmacological applications. Understanding these differences is essential for optimizing the compound's use in various research and industrial processes.

Applications in Pharmaceutical Research

In recent years, 4-(hydroxymethyl)pyrrolidin-3-ol has been explored as a key intermediate in the synthesis of novel pharmaceutical agents. Its structural motif is found in several bioactive molecules, making it a valuable building block for drug discovery programs. The hydroxymethyl and hydroxyl groups provide multiple sites for functionalization, allowing chemists to tailor the molecule's properties for specific therapeutic targets.

One notable area of research involves the use of this compound in the development of enzyme inhibitors. The pyrrolidine core is commonly observed in natural products that exhibit inhibitory activity against various enzymes involved in metabolic pathways. By leveraging the structure of 4-(hydroxymethyl)pyrrolidin-3-ol, researchers have designed molecules that can modulate enzyme activity with high selectivity. This has led to promising candidates for treating conditions such as metabolic disorders and inflammatory diseases.

Recent Advances and Innovations

The field of stereochemistry has seen significant advancements in understanding the role of diastereomers in biological systems. The mixture of diastereomers of 4-(hydroxymethyl)pyrrolidin-3-ol serves as an excellent model system for studying stereoselective synthesis and pharmacological activity. Recent studies have highlighted how different diastereomers can exhibit distinct binding affinities to biological targets, influencing their efficacy and side effects.

A particularly exciting development is the use of computational methods to predict and analyze the behavior of diastereomers. Advanced computational models can simulate the interactions between these compounds and biological receptors, providing insights into their mechanism of action. This approach has accelerated the discovery process by allowing researchers to screen large libraries of diastereomers efficiently.

Synthetic Strategies and Methodologies

The synthesis of 4-(hydroxymethyl)pyrrolidin-3-ol and its diastereomer mixtures requires careful consideration of reaction conditions to ensure high yield and purity. Modern synthetic strategies often employ asymmetric catalysis to achieve enantioselective or diastereoselective outcomes. These methods allow for the controlled introduction of stereocenters, enabling the production of specific diastereomers with desired properties.

In addition to traditional organic synthesis techniques, biocatalytic approaches have emerged as powerful tools for constructing complex molecules like this one. Enzymes such as transaminases and oxidoreductases can be used to introduce functional groups with high precision, minimizing unwanted byproducts. This green chemistry approach aligns with the growing demand for sustainable synthetic methods in pharmaceutical research.

Future Perspectives

The future prospects for 4-(hydroxymethyl)pyrrolidin-3-ol are vast, particularly as our understanding of stereochemistry continues to evolve. Ongoing research aims to explore new synthetic pathways that enhance the efficiency and scalability of producing this compound and its derivatives. Additionally, novel applications in areas such as materials science and agrochemicals are being investigated, broadening its utility beyond traditional pharmaceuticals.

The integration of artificial intelligence (AI) into drug discovery is another exciting frontier that promises to revolutionize how compounds like this are developed. AI algorithms can analyze vast datasets to identify promising candidates for further investigation, significantly reducing the time and resources required for drug development.

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